4-Propylthio-1,2-phenylenediamine

描述

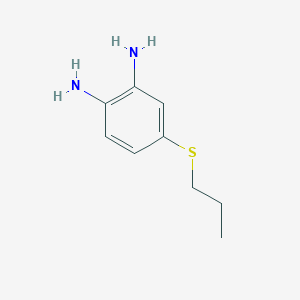

Structure

3D Structure

属性

IUPAC Name |

4-propylsulfanylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXYBJDTATZCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388504 | |

| Record name | 4-(Propylsulfanyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66608-52-4 | |

| Record name | 4-(Propylsulfanyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Propylthio-1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propylthio-1,2-phenylenediamine is a crucial chemical intermediate, primarily recognized for its indispensable role in the synthesis of the broad-spectrum anthelmintic drug, albendazole. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its subsequent conversion to albendazole. Furthermore, this document elucidates the mechanism of action of albendazole, the downstream product of this compound, and presents this information through structured data tables and logical diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound, also known as 4-(Propylthio)-o-phenylenediamine or 4-propylsulfanylbenzene-1,2-diamine, is an aromatic amine containing a propylthio substituent.[1][2] Its chemical structure is characterized by a benzene ring with two adjacent amino groups and a propylthio group at the fourth position.[2] This substitution pattern makes it a key building block in the formation of the benzimidazole ring system, a core structure in many pharmaceuticals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄N₂S | [3] |

| Molecular Weight | 182.29 g/mol | [3] |

| CAS Number | 66608-52-4 | [3] |

| Melting Point | 46-47 °C | [3] |

| Boiling Point | 352.3 °C at 760 mmHg | [3] |

| Density | 1.13 g/cm³ | [3] |

| Flash Point | 166.8 °C | [3] |

| pKa (predicted) | 4.03 ± 0.10 | [4] |

| Appearance | Not specified in detail |

Table 2: Spectral Data Summary

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Mentioned as available by some suppliers, but no detailed data found in public searches. |

| ¹³C NMR | Mentioned as available by some suppliers, but no detailed data found in public searches. |

| IR Spectroscopy | Mentioned as available by some suppliers, but no detailed data found in public searches. |

| Mass Spectrometry | No detailed data found in public searches. |

Note: While several chemical suppliers indicate the availability of spectral data, the actual spectra and detailed peak information were not accessible through public searches.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 2-nitro-4-propylthioaniline. Various reducing agents and conditions have been reported, aiming for high yield and purity.

Experimental Protocol: Reduction of 2-nitro-4-propylthioaniline using Nickel-Aluminum Alloy

This protocol is based on a patented method for the preparation of this compound.

Materials:

-

2-nitro-4-propylthioaniline

-

Nickel-Aluminum (Ni-Al) alloy

-

Ammonium chloride (NH₄Cl)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve ammonium chloride (e.g., 13 g, 0.25 mol) in water (100 mL) in a reaction vessel equipped with a stirrer and a heating mantle.

-

Add 2-nitro-4-propylthioaniline (e.g., 21.2 g, 0.1 mol) to the ammonium chloride solution.

-

Heat the mixture to 80-90 °C with stirring.

-

Slowly add Nickel-Aluminum alloy (e.g., 20 g, 0.2 mol) in portions to the heated mixture. An exothermic reaction may be observed.

-

Maintain the reaction temperature at 80-90 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the hot reaction mixture by suction to remove the catalyst. Wash the filter cake with a small amount of hot water.

-

Cool the filtrate and extract the product with ethyl acetate.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain this compound. A reported yield for a similar procedure is 95.6%.

Disclaimer: This is a representative protocol based on available literature. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Role in Albendazole Synthesis

This compound is a cornerstone intermediate in the industrial synthesis of albendazole. The process involves a cyclocondensation reaction to form the benzimidazole core of the drug.

Experimental Protocol: Synthesis of Albendazole from this compound

This protocol describes the cyclization step to form albendazole.

Materials:

-

This compound

-

Methyl N-cyanocarbamate

-

Acetone

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

Procedure:

-

In a suitable reaction vessel, treat this compound (e.g., 400 kg) with acetone (400 L).

-

Add water (380 L) and concentrated HCl (360 kg) to the mixture. An exothermic reaction may occur, with the temperature rising to approximately 48 °C.

-

Cool the reaction mass to room temperature.

-

Add methyl N-cyanocarbamate to the mixture.

-

Heat the reaction mass to 80-85 °C and maintain this temperature to drive the cyclization.

-

Adjust the pH of the reaction mixture to 4-4.5 using concentrated HCl.

-

Isolate the product by centrifugation.

-

Wash the isolated solid sequentially with hot water, tap water, methanol, and finally with acetone.

-

The resulting product is albendazole. A reported yield for a similar large-scale synthesis is 500-520 kg.

Disclaimer: This is a representative protocol based on available literature. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Mandatory Visualizations

Logical Workflow: Synthesis of Albendazole

The following diagram illustrates the key steps in the synthesis of albendazole, highlighting the central role of this compound.

Caption: Synthesis pathway of Albendazole.

Signaling Pathway: Mechanism of Action of Albendazole

While there is no known direct signaling pathway for this compound, its end-product, albendazole, has a well-established mechanism of action against helminths. The following diagram illustrates this pathway.

Caption: Mechanism of action of Albendazole.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a vital precursor in the pharmaceutical industry, particularly for the synthesis of albendazole. Understanding its chemical properties and synthetic methodologies is crucial for drug development professionals. While direct biological signaling pathways for this intermediate are not currently established, its role in the creation of a life-saving anthelmintic drug underscores its significance. Further research into the spectral characteristics and potential biological activities of this compound could provide additional value to the scientific community.

References

An In-depth Technical Guide to 4-Propylthio-1,2-phenylenediamine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Propylthio-1,2-phenylenediamine, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound, also known as 4-propylsulfanylbenzene-1,2-diamine, is an aromatic diamine that serves as a critical building block in the synthesis of various organic compounds.[1][2][3] Its chemical structure features a benzene ring substituted with two adjacent amino groups and a propylthio group.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-propylsulfanylbenzene-1,2-diamine[4] |

| Synonyms | 4-(Propylthio)-1,2-benzenediamine, 4-Propylthio-o-phenylenediamine, Albendazole Impurity G[5][6] |

| CAS Number | 66608-52-4[4] |

| Molecular Formula | C₉H₁₄N₂S[4] |

| InChI Key | YXXYBJDTATZCOJ-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCCSC1=CC(=C(C=C1)N)N[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 182.29 g/mol | [2][4] |

| Appearance | Brown to very dark brown solid | [7] |

| Melting Point | 46-47 °C | [5] |

| Boiling Point | 352.3 °C at 760 mmHg | [5][7] |

| Density | 1.13 g/cm³ | [5][7] |

| Flash Point | 166.8 °C | [5][7] |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in dimethylsulfoxide, strong acids, and strong bases. Practically insoluble in water. | |

| pKa (predicted) | 4.03 ± 0.10 | [8] |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 2-nitro-4-propylthioaniline.[9][10][11] Various reducing agents can be employed for this transformation. Below are detailed experimental protocols for two common methods.

Experimental Protocol: Reduction using Nickel-Aluminum Alloy

This method utilizes a Nickel-Aluminum alloy in an aqueous solution of ammonium chloride to reduce the nitro group.[9][11]

Materials:

-

2-nitro-4-propylthioaniline (0.1 mol, 21.2 g)[9]

-

Ammonium chloride (0.25 mol, 13 g)[9]

-

Nickel-Aluminum alloy (0.2 mol, 20 g)[9]

-

Water (100 mL)[9]

-

Ethyl acetate[9]

-

Anhydrous sodium sulfate[9]

Procedure:

-

Dissolve ammonium chloride in water in a suitable reaction vessel.[9]

-

Add 2-nitro-4-propylthioaniline to the solution.[9]

-

Heat the mixture to 80-90 °C with stirring.[9]

-

Slowly add the Nickel-Aluminum alloy in batches to the heated mixture.[9]

-

Monitor the reaction progress using thin-layer chromatography.[9][11]

-

Upon completion, filter the hot reaction mixture by suction and wash the filter residue with a small amount of hot water.[9][11]

-

Cool the filtrate and extract the product with ethyl acetate.[9][11]

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[9][11]

-

Remove the solvent by rotary evaporation to yield this compound. The reported yield is approximately 95.6%.[9]

Experimental Protocol: Reduction using Magnesium Metal

This alternative method employs magnesium metal in a mixed solvent system with ammonium sulfate.[10][12]

Materials:

Procedure:

-

In a mixed solvent of methanol and water, add 2-nitro-5-propylthioaniline, magnesium metal, and ammonium sulfate.[10][12]

-

Once the reaction is complete, evaporate the solvent.[10][12]

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[10][12]

-

Remove the solvent by rotary evaporation to obtain the product. A yield of 95.6% has been reported.[10][12]

Synthesis of this compound.

Application in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of the anthelmintic drug, Albendazole.[2][5][6] Albendazole is a broad-spectrum benzimidazole therapeutic agent used to treat a variety of parasitic worm infestations.[2]

Experimental Protocol: Synthesis of Albendazole

The synthesis of Albendazole from this compound involves a cyclocondensation reaction with a cyanocarbamate derivative.[1][13]

Materials:

Procedure:

-

Treat 4-Propylthio-o-phenylenediamine with acetone in a large-scale reactor.[1][13]

-

Add water and concentrated hydrochloric acid. An exothermic reaction will be observed.[1][13]

-

Adjust the pH to 4-4.5 with concentrated HCl.[13]

-

Centrifuge the resulting material.[13]

-

Wash the product sequentially with hot water, tap water, methanol, and finally acetone to yield Albendazole.[13]

Synthesis of Albendazole.

Spectroscopic Data

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] It may also cause respiratory irritation.[7]

Recommended Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Use in a well-ventilated area or under a fume hood.[7]

First Aid Measures:

-

If swallowed: Rinse mouth with water and consult a physician. Do not induce vomiting.[7]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[7]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. Its primary significance lies in its role as a precursor to the widely used anthelmintic drug, Albendazole. This guide provides essential technical information to support its use in research and development activities. For detailed analytical data, direct inquiry with chemical suppliers is advised. Researchers should adhere to strict safety protocols when handling this compound.

References

- 1. EP2643304A2 - A process for preparation of albendazole - Google Patents [patents.google.com]

- 2. This compound | 66608-52-4 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(Propylthio)benzene-1,2-diamine | C9H14N2S | CID 3017084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 66608-52-4,4-(Propylthio)-1,2-phenylenediamine | lookchem [lookchem.com]

- 6. 4-(Propylthio)-1,2-phenylenediamine | 66608-52-4 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. eureka.patsnap.com [eureka.patsnap.com]

- 10. CN104945291A - Process for preparing albendazole intermediate 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]

- 11. CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]

- 12. eureka.patsnap.com [eureka.patsnap.com]

- 13. Albendazole synthesis - chemicalbook [chemicalbook.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. chemwhat.com [chemwhat.com]

- 16. 66608-52-4|4-(Propylthio)benzene-1,2-diamine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-Propylthio-1,2-phenylenediamine (CAS: 66608-52-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propylthio-1,2-phenylenediamine, with CAS number 66608-52-4, is a substituted ortho-phenylenediamine of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a crucial intermediate in the synthesis of various benzimidazole-based therapeutic agents, most notably the broad-spectrum anthelmintic drug, Albendazole.[2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in pharmaceutical manufacturing. Due to a lack of publicly available data, this document will also highlight the current knowledge gaps regarding the specific pharmacology and toxicology of this compound, while providing context through the well-documented properties of its main derivative, Albendazole.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and quality control in a laboratory and industrial setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄N₂S | [3][5] |

| Molecular Weight | 182.29 g/mol | [2][5] |

| CAS Number | 66608-52-4 | [2] |

| Melting Point | 46-47 °C | [3] |

| Boiling Point | 352.3 °C at 760 mmHg | [3] |

| Density | 1.13 g/cm³ | [3] |

| Flash Point | 166.8 °C | [3] |

| pKa | 4.03 ± 0.10 (Predicted) | [3][6] |

| Appearance | Brown to Very Dark Brown Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| InChI Key | YXXYBJDTATZCOJ-UHFFFAOYSA-N | [2][5] |

Synthesis and Manufacturing

The most common and well-documented method for the synthesis of this compound is the reduction of 2-nitro-4-propylthioaniline.[7] Several reducing agents and catalytic systems have been employed for this conversion, each with its own advantages and disadvantages.

Catalytic Reduction using Nickel-Aluminum Alloy

A patented method describes the use of a Nickel-Aluminum (Ni-Al) alloy as a catalyst for the reduction of 2-nitro-4-propylthioaniline in the presence of an ammonium salt.[2][7] This method is reported to be high in yield, with simple operation and convenient post-treatment.[1][7]

-

In a reaction vessel, dissolve ammonium chloride in water.

-

Add 2-nitro-4-propylthioaniline to the solution.

-

Heat the mixture to 80-90 °C with stirring.

-

Slowly add Nickel-Aluminum alloy in batches to the heated mixture.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, filter the hot reaction mixture to remove the catalyst.

-

Wash the filter residue with a small amount of hot water.

-

Cool the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate, chloroform).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain this compound.

A representative workflow for this synthesis is depicted in the diagram below.

Caption: Synthesis workflow of this compound.

Other Synthetic Routes

Other methods for the reduction of the nitro group in 2-nitro-4-propylthioaniline include:

-

Catalytic hydrogenation: Using catalysts such as palladium on carbon (Pd/C).[2]

-

Reduction with sodium sulfide or sodium hydrosulfide: This is a common method, though it can generate significant sulfur-containing wastewater.[7]

-

Reduction with magnesium metal and an ammonium salt: This offers a rapid and selective method for producing the corresponding amine.[2]

Role as a Pharmaceutical Intermediate

The primary and most significant application of this compound is as a key building block in the synthesis of Albendazole.[2][3] Albendazole is a broad-spectrum anthelmintic agent used to treat a variety of parasitic worm infections in both humans and animals.[2]

The synthesis of Albendazole involves the cyclocondensation of this compound with a methyl-N-cyano carbamate.[2] This reaction forms the core benzimidazole ring system of the Albendazole molecule. The presence of the two adjacent amino groups in this compound makes it an ideal substrate for such cyclization reactions.[2]

Caption: Role as a precursor in Albendazole synthesis.

Chemical Reactivity and Other Potential Applications

The chemical reactivity of this compound is characterized by its two main functional groups: the ortho-diamine and the propylthio group.[2]

-

Ortho-diamine: The adjacent amino groups are nucleophilic and readily undergo cyclocondensation reactions with various electrophiles to form heterocyclic compounds, most notably benzimidazoles.[2]

-

Propylthio group: This thioether group is electron-donating, which can influence the regioselectivity of subsequent reactions on the aromatic ring.[2] The sulfur atom is also a potential site for oxidation, which can be a consideration in both synthesis and degradation pathways.[2]

While its primary use is in Albendazole synthesis, the unique structure of this compound suggests potential for other applications, such as in the development of:

-

Novel benzimidazole derivatives: The benzimidazole scaffold is present in a wide range of biologically active compounds.

-

Dyes and polymers: Aromatic diamines are fundamental building blocks in these materials.[2]

-

Chelating agents: The vicinal amino groups can be derivatized to create ligands for specific metal ions.[2]

Pharmacology and Toxicology

There is a significant lack of publicly available information regarding the specific pharmacological and toxicological properties of this compound itself. Most of the biological activity data pertains to its primary derivative, Albendazole.

Pharmacology:

-

This compound: No specific mechanism of action or pharmacological data has been identified in the reviewed literature.

-

Albendazole (for context): Albendazole's anthelmintic activity is primarily due to its inhibition of tubulin polymerization in parasites.[] This disruption of the cytoskeleton leads to impaired glucose uptake and eventual death of the parasite.[]

Toxicology:

-

This compound: A Safety Data Sheet (SDS) for the compound indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] However, no quantitative toxicological data, such as LD50 values, have been found. As with many amines, it is expected to exhibit moderate toxicity.[10]

-

Phenylenediamines (general class): Phenylenediamines as a class of chemicals are known to have potential for human sensitization.

Given the lack of specific toxicological data, this compound should be handled with appropriate safety precautions in a laboratory setting, including the use of personal protective equipment.[9]

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the pharmaceutical industry, particularly in the synthesis of Albendazole. Its synthesis is well-documented, with several efficient methods available. While its chemical reactivity suggests potential for broader applications, there is a clear need for further research into its intrinsic pharmacological and toxicological properties to fully assess its potential and ensure its safe handling and use. This guide provides a solid foundation of the current knowledge on this compound for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. eureka.patsnap.com [eureka.patsnap.com]

- 2. This compound | 66608-52-4 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-(Propylthio)-1,2-phenylenediamine | 66608-52-4 [chemicalbook.com]

- 5. 4-propylthio-o-phenylenediamine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 6. Page loading... [guidechem.com]

- 7. CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. CAS 66608-52-4: 1,2-Benzenediamine,4-(propylthio)- [cymitquimica.com]

4-Propylthio-1,2-phenylenediamine molecular weight and formula

An In-Depth Technical Guide to 4-Propylthio-1,2-phenylenediamine: Core Molecular Properties

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental physicochemical properties is the cornerstone of any substantive work. This guide provides the core molecular data for this compound, a key chemical intermediate.

Molecular Identity and Weight

This compound is chemically identified by its specific molecular structure and resulting properties. Its molecular formula and weight are foundational data points for all stoichiometric calculations, analytical characterizations, and experimental designs.

The empirical and calculated molecular data for this compound are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₄N₂S | [1][2][3][4][5] |

| Molecular Weight | 182.29 g/mol | [1][4][5] |

| Monoisotopic Mass | 182.08776963 Da | [4] |

| CAS Registry Number | 66608-52-4 | [1][2][3] |

Note: Minor variations in molecular weight may be reported across different sources (e.g., 182.285 g/mol ) due to differences in isotopic abundance calculations or rounding conventions[3][6].

Elemental Composition

The molecular formula C₉H₁₄N₂S dictates the elemental makeup of the compound. A visual representation of this composition highlights the constituent atoms that form the molecule.

Caption: Elemental composition of this compound.

Experimental Protocols

The determination of a compound's molecular formula and weight is typically not achieved through a single experimental protocol but is rather a consolidation of data from several analytical techniques:

-

Mass Spectrometry (MS): This is the primary technique for determining the mass-to-charge ratio of the ionized molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

-

Elemental Analysis: This combustion-based technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the sample. The resulting percentages are used to derive the empirical formula, which is then confirmed against the molecular formula obtained from MS.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This data is crucial for confirming the structural arrangement of the atoms, thereby validating the molecular formula.

A detailed experimental workflow for the definitive identification and characterization of a novel or synthesized batch of this compound would follow the logical progression outlined below.

Caption: Standard workflow for molecular formula and structure validation.

References

- 1. 4-(Propylthio)-1,2-benzenediamine | LGC Standards [lgcstandards.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Page loading... [guidechem.com]

- 4. 4-(Propylthio)benzene-1,2-diamine | C9H14N2S | CID 3017084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Cas 66608-52-4,4-(Propylthio)-1,2-phenylenediamine | lookchem [lookchem.com]

An In-depth Technical Guide to 4-Propylthio-1,2-phenylenediamine: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Propylthio-1,2-phenylenediamine, a key intermediate in the synthesis of various pharmaceuticals, most notably the broad-spectrum anthelmintic drug, albendazole. The document details the structure and functional groups of the molecule, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and subsequent utilization. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Introduction

This compound, also known as 4-(Propylthio)benzene-1,2-diamine, is an aromatic diamine that plays a crucial role as a building block in organic synthesis.[1] Its molecular structure, featuring a benzene ring substituted with two adjacent amino groups and a propylthio group, makes it a versatile precursor for the creation of heterocyclic compounds. The primary application and significance of this compound lie in its role as a critical intermediate for the synthesis of benzimidazole-based therapeutics, such as albendazole.[1][2] Understanding the structure, properties, and reaction pathways of this compound is therefore essential for the efficient development of these important pharmaceuticals.

Structure and Functional Groups

The chemical structure of this compound consists of a central benzene ring with three substituents. The key functional groups that dictate its chemical reactivity are:

-

1,2-Phenylenediamine: Two amino (-NH₂) groups are positioned ortho to each other on the benzene ring. This arrangement is pivotal for cyclization reactions, particularly in the formation of benzimidazole rings.[1] The amino groups impart nucleophilic character to the molecule.

-

4-Propylthio Group: A propylthio (-S-CH₂CH₂CH₃) group is located at the fourth position of the benzene ring. This thioether group influences the electronic properties of the aromatic ring and can be a site for further chemical modification, such as oxidation.[1]

The IUPAC name for this compound is 4-(propylthio)benzene-1,2-diamine.[3]

Molecular Formula: C₉H₁₄N₂S[2]

SMILES: CCCSC1=CC(=C(C=C1)N)N[3]

InChI: InChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Weight | 182.29 g/mol | [3][4] |

| Appearance | Colorless to brown solid | [5] |

| Melting Point | 46-47 °C | [2] |

| Boiling Point | 352.3 °C at 760 mmHg | [2] |

| Density | 1.13 g/cm³ | [2] |

| Flash Point | 166.8 °C | [2] |

| pKa | 4.03 ± 0.10 (Predicted) | [2] |

| CAS Number | 66608-52-4 | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to albendazole are provided below.

Synthesis of this compound via Reduction of 2-Nitro-4-propylthioaniline

A common and efficient method for the preparation of this compound is the reduction of 2-nitro-4-propylthioaniline. Several reducing agents can be employed for this transformation.

Method 1: Reduction with Nickel-Aluminum Alloy [6][7]

This method utilizes a nickel-aluminum alloy in the presence of an ammonium chloride solution.

-

Materials:

-

2-nitro-4-propylthioaniline

-

Nickel-Aluminum alloy

-

Ammonium chloride

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve ammonium chloride (e.g., 13 g, 0.25 mol) in water (e.g., 100 mL).[7]

-

Add 2-nitro-4-propylthioaniline (e.g., 21.2 g, 0.1 mol) to the solution.[7]

-

Heat the mixture to 80-90 °C with stirring.[7]

-

Slowly add nickel-aluminum alloy (e.g., 10 g, 0.1 mol) in portions.[7]

-

Maintain the reaction at 80-90 °C and monitor its completion using thin-layer chromatography.[7]

-

While hot, filter the reaction mixture to remove the catalyst. Wash the filter cake with a small amount of hot water.[7]

-

Cool the filtrate and extract the product with dichloromethane.[7]

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[7]

-

Remove the solvent under reduced pressure to obtain this compound.[7] A typical yield is around 93.4%.[7]

-

Method 2: Reduction with Magnesium and Ammonium Sulfate [8]

This process employs magnesium metal in an alcohol-water mixed solvent.

-

Materials:

-

2-nitro-4-propylthioaniline

-

Magnesium metal

-

Ammonium sulfate

-

Methanol

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a suitable reaction vessel, prepare a mixed solvent of methanol (e.g., 200 mL) and water (e.g., 30 mL).[8]

-

Add metal magnesium (e.g., 14.4 g, 0.6 mol), ammonium sulfate (e.g., 132 g, 1 mol), and 2-nitro-5-propylthioaniline (e.g., 21.2 g, 0.1 mol) to the solvent mixture.[8]

-

Heat the reaction mixture to 50°C and stir.[8]

-

Monitor the reaction progress by thin-layer chromatography.[8]

-

Upon completion, evaporate the solvent.[8]

-

Extract the residue with ethyl acetate.[8]

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[8]

-

Evaporate the solvent under reduced pressure to yield 4-propylthio-o-phenylenediamine.[8] This method can achieve a yield of up to 95.6%.[8]

-

Synthesis of Albendazole from this compound

This protocol details the cyclization reaction to form the benzimidazole core of albendazole.

-

Materials:

-

This compound

-

Acetone

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Methyl-N-Cyano Carbamate

-

Methanol

-

-

Procedure:

-

Treat this compound (e.g., 400 kg) with acetone (e.g., 400 L).[9]

-

Add water (e.g., 380 L) and concentrated HCl (e.g., 360 kg). An exothermic reaction will be observed, with the temperature rising to approximately 48°C.[9]

-

Cool the reaction mass to room temperature.[9]

-

Add Methyl-N-Cyano Carbamate to the mixture.[9]

-

Heat the reaction mass to 80-85°C.[9]

-

Adjust the pH of the mixture to 4-4.5 using concentrated HCl.[9]

-

Centrifuge the resulting solid.[9]

-

Wash the isolated material sequentially with hot water, tap water, methanol, and finally with acetone to obtain albendazole.[9]

-

Synthetic Pathway and Experimental Workflow Visualization

The following diagrams illustrate the key synthetic pathways involving this compound.

Caption: Synthesis of this compound.

Caption: Workflow for Albendazole Synthesis.

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry. Its unique structure, combining the reactive 1,2-phenylenediamine moiety with a modulating propylthio group, makes it an ideal precursor for the synthesis of benzimidazole-based drugs. This guide has provided a detailed overview of its structure, properties, and key synthetic methodologies. The experimental protocols and workflow diagrams presented herein offer a practical resource for chemists and researchers, facilitating a deeper understanding and more efficient utilization of this versatile compound in drug development and organic synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. Albendazole synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-(Propylthio)-1,2-phenylenediamine ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 5. eureka.patsnap.com [eureka.patsnap.com]

- 6. A Process For Preparation Of Albendazole Intermediate [quickcompany.in]

- 7. CN108892643B - Novel preparation method of albendazole - Google Patents [patents.google.com]

- 8. This compound | 66608-52-4 | Benchchem [benchchem.com]

- 9. CN104945291A - Process for preparing albendazole intermediate 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 4-Propylthio-1,2-phenylenediamine from 2-nitro-4-propylthioaniline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the chemical synthesis of 4-Propylthio-1,2-phenylenediamine, a critical intermediate in the production of anthelmintic drugs like albendazole. The core of this document focuses on the reductive transformation of its precursor, 2-nitro-4-propylthioaniline. Various reduction methodologies are compared, with detailed experimental protocols and quantitative data presented to assist researchers in selecting and executing the optimal synthetic route. This guide adheres to best practices in data presentation and visualization to ensure clarity and ease of use for professionals in the field of medicinal chemistry and drug development.

Introduction

This compound is a key building block in the synthesis of several benzimidazole-based pharmaceuticals, most notably the broad-spectrum anthelmintic agent, albendazole.[1][2] The structural integrity and purity of this diamine intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). The most common and critical step in its preparation is the reduction of the nitro group in 2-nitro-4-propylthioaniline.[1]

This process, while conceptually straightforward, presents several challenges, including the potential for over-reduction of the propylthio group and the generation of environmentally hazardous waste.[3][4] Consequently, various methods have been developed to achieve this transformation with high yield, purity, and improved environmental consideration. This guide details and compares these methods to provide a comprehensive resource for laboratory and industrial applications.

Reaction Pathway: Reduction of a Nitroarene

The fundamental transformation is the reduction of an aromatic nitro group to an amine. This conversion is a cornerstone of industrial organic synthesis. The specific reaction discussed is illustrated below.

Caption: Chemical transformation of 2-nitro-4-propylthioaniline to the target diamine.

Comparative Analysis of Reduction Methods

Several reagents and catalytic systems can be employed for the reduction of 2-nitro-4-propylthioaniline. The choice of method often depends on factors such as cost, scalability, safety, yield, and environmental impact.

| Method | Reducing Agent/Catalyst | Advantages | Disadvantages |

| Metal Alloy Reduction | Nickel-Aluminum (Ni-Al) alloy in aqueous NH₄Cl | High yields, simple operation and workup, good application prospect.[3][4] | Requires filtration of metal residues. |

| Metal/Salt Reduction | Magnesium (Mg) metal with (NH₄)₂SO₄ in alcohol/water | High yields, mild conditions, convenient post-treatment.[1][5][6] | Requires handling of magnesium powder. |

| Sulfide Reduction | Sodium sulfide (Na₂S) or Sodium hydrosulfide (NaHS) | Effective and good yields without reducing the propylthio group.[1][4] | Generates large amounts of sulfur-containing wastewater, posing a significant environmental burden.[4] |

| Catalytic Hydrogenation | H₂ gas with Pd/C or Pt catalyst | "Green" method with water as the only byproduct. | The propylthio group is susceptible to reduction, which can deactivate the metal catalyst.[3][4] |

| Hydrazine Reduction | Hydrazine hydrate (N₂H₄·H₂O) with Ferric chloride (FeCl₃) | An alternative to sulfide reduction.[7] | Hydrazine hydrate is flammable, explosive, and toxic; reaction forms iron sludge that is difficult to filter.[3][4] |

Quantitative Data Summary

The following tables summarize quantitative data from patented experimental procedures for two effective and high-yield methods.

Table 1: Reduction using Nickel-Aluminum Alloy [3]

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| 2-nitro-4-propylthioaniline | 21.2 g (0.1 mol) | 21.2 g (0.1 mol) | 21.2 g (0.1 mol) |

| Ammonium Chloride (NH₄Cl) | 13 g (0.25 mol) | 13 g (0.25 mol) | 21.8 g (0.4 mol) |

| Ni-Al Alloy | 20 g (0.2 mol) | 10 g (0.1 mol) | 20 g (0.2 mol) |

| Solvent (Water) | 100 mL | 100 mL | 100 mL |

| Temperature | 80-90 °C | 80-90 °C | 80-90 °C |

| Extraction Solvent | Ethyl Acetate | Dichloromethane | Chloroform |

| Product Yield (g) | 17.4 g | 17.0 g | 17.6 g |

| Product Yield (%) | 95.6% | 93.4% | 96.7% |

Table 2: Reduction using Magnesium Metal [6]

| Parameter | Embodiment 1 | Embodiment 2 |

| 2-nitro-5-propylthioaniline * | 21.2 g (0.1 mol) | 21.2 g (0.1 mol) |

| Magnesium (Mg) | 14.4 g (0.6 mol) | 9.6 g (0.4 mol) |

| Ammonium Sulfate ((NH₄)₂SO₄) | 132 g (1.0 mol) | 105.6 g (0.8 mol) |

| Solvent (Water) | 30 mL | 50 mL |

| Solvent (Methanol) | 200 mL | 200 mL |

| Temperature | 50 °C | 40 °C |

| Extraction Solvent | Ethyl Acetate | Dichloromethane |

| Product Yield (g) | 17.4 g | 16.8 g |

| Product Yield (%) | 95.6% | 92.3% |

| Note: The source patent specifies 2-nitro-5-propylthioaniline, but the product is the target 4-propylthio-o-phenylenediamine, suggesting a likely typographical error in the source text. |

Detailed Experimental Protocols

The following protocols are adapted from the literature and provide a step-by-step guide for the synthesis.

Protocol 1: Reduction using Nickel-Aluminum Alloy [3][4]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and thermometer, dissolve ammonium chloride (21.8 g, 0.4 mol) in water (100 mL).

-

Addition of Reactant: Add 2-nitro-4-propylthioaniline (21.2 g, 0.1 mol) to the solution.

-

Heating: Heat the mixture to 80-90 °C with stirring.

-

Addition of Reducing Agent: Slowly add Nickel-Aluminum alloy (20 g, 0.2 mol) in batches to control the exothermic reaction.

-

Reaction Monitoring: Maintain the temperature and continue stirring. Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Workup (Filtration): While the reaction mixture is still hot, perform a suction filtration to remove the metal residue. Wash the filter cake with a small amount of hot water.

-

Workup (Extraction): Cool the combined filtrate. Extract the aqueous solution with an organic solvent such as chloroform or ethyl acetate (3x volumes).

-

Drying and Isolation: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, 4-propylthio-o-phenylenediamine.

Protocol 2: Reduction using Magnesium and Ammonium Sulfate [6]

-

Reaction Setup: In a reaction flask, prepare a mixed solvent of methanol (200 mL) and water (30 mL).

-

Addition of Reagents: Add magnesium metal (14.4 g, 0.6 mol), ammonium sulfate (132 g, 1.0 mol), and 2-nitro-4-propylthioaniline (21.2 g, 0.1 mol) to the solvent.

-

Reaction: Heat the mixture to 50 °C and stir.

-

Reaction Monitoring: Track the completion of the reaction by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Workup (Extraction): Extract the residue with ethyl acetate. Combine the organic layers.

-

Drying and Isolation: Wash the combined organic phase with water, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain the product.

Generalized Experimental Workflow

The overall process from starting materials to the final, purified product follows a logical sequence of steps common in synthetic chemistry.

References

- 1. This compound | 66608-52-4 | Benchchem [benchchem.com]

- 2. Cas 66608-52-4,4-(Propylthio)-1,2-phenylenediamine | lookchem [lookchem.com]

- 3. eureka.patsnap.com [eureka.patsnap.com]

- 4. CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]

- 5. CN104945291A - Process for preparing albendazole intermediate 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]

- 6. eureka.patsnap.com [eureka.patsnap.com]

- 7. CN105585533A - A preparing method of albendazole - Google Patents [patents.google.com]

Key intermediate in the synthesis of albendazole

An In-depth Technical Guide on the Core Intermediate in the Synthesis of Albendazole

Introduction

Albendazole, methyl [5-(propylthio)-1H-benzoimidazol-2-yl]carbamate, is a broad-spectrum anthelmintic agent widely used in human and veterinary medicine to treat a variety of parasitic worm infestations.[1][2] Its efficacy against roundworms, tapeworms, and flukes has made it a critical tool in global public health.[2] The synthesis of this benzimidazole derivative involves a multi-step process wherein the formation of a specific substituted o-phenylenediamine is a critical juncture. This technical guide provides a detailed examination of the key intermediate, 4-(propylthio)-o-phenylenediamine , its synthesis, and its subsequent conversion to albendazole.

The Key Intermediate: 4-(Propylthio)-o-phenylenediamine

The synthesis of albendazole hinges on the successful preparation of 4-(propylthio)-o-phenylenediamine (also known as 4-(propylsulfanyl)benzene-1,2-diamine).[2][3] This compound provides the core benzene ring and the two adjacent amino groups necessary for the formation of the benzimidazole ring, as well as the essential propylthio substituent at the 5-position of the final albendazole molecule. The most common synthetic routes to this intermediate begin with 2-nitroaniline.

Synthesis of 4-(Propylthio)-o-phenylenediamine

The preparation of the key intermediate is typically achieved in two main steps from a common starting material: the propylation of a thiocyanated aniline derivative, followed by the reduction of a nitro group.

Step 1: Synthesis of 4-(Propylthio)-2-nitroaniline

The initial phase of the synthesis involves the introduction of the propylthio group. This is generally accomplished through a two-stage process starting from 2-nitroaniline.

-

Thiocyanation: 2-Nitroaniline is first reacted with a thiocyanate salt, such as ammonium thiocyanate, in the presence of a halogen like bromine or chlorine to yield 2-nitro-4-thiocyanoaniline.[4]

-

S-Alkylation (Propylation): The resulting 2-nitro-4-thiocyanoaniline is then alkylated using a propylating agent, typically n-propyl bromide, under basic conditions.[4][5] This step substitutes the cyano group with the propyl group to form 4-(propylthio)-2-nitroaniline. The reaction is often carried out in an alcoholic solvent like n-propanol.[4]

Step 2: Reduction of 4-(Propylthio)-2-nitroaniline

The final step in forming the key intermediate is the reduction of the nitro group of 4-(propylthio)-2-nitroaniline to an amine. This yields 4-(propylthio)-o-phenylenediamine. Various reducing agents can be employed for this transformation, each with its own advantages and disadvantages. Common methods include:

-

Sodium Sulfide/Hydrosulfide: A widely used method involves reduction with an aqueous solution of an alkali metal sulfide, such as sodium sulfide or sodium hydrosulfide.[3][4][5][6]

-

Catalytic Hydrogenation: Another effective method is catalytic hydrogenation using catalysts like Raney nickel.[4][7]

The overall workflow for the synthesis of the key intermediate is depicted below.

Conversion of the Key Intermediate to Albendazole

Once 4-(propylthio)-o-phenylenediamine is synthesized, the final step is the formation of the benzimidazole ring system and the attachment of the methyl carbamate group. This is achieved through a cyclization reaction.

Cyclization with Methyl-N-cyanocarbamate

The most common method for this final conversion involves the reaction of 4-(propylthio)-o-phenylenediamine with an alkali or alkaline earth metal salt of methyl-N-cyanocarbamate in the presence of an acid.[4][8] This reaction, known as a cyclocondensation, forms the 2-aminobenzimidazole core, which is then functionalized with the methyl carbamate moiety in a single pot, yielding albendazole.

The complete synthetic pathway from the key intermediate to albendazole is illustrated in the following diagram.

Experimental Protocols

The following are representative experimental protocols derived from patent literature.

Protocol 1: Preparation of 4-Propylthio-o-phenylenediamine (Reduction via Catalytic Hydrogenation)[4][8]

-

Charging the Reactor: Charge a suitable reactor with 5200 L of methanol and 2-nitro-p-thiopropyl-aniline.

-

Catalyst Addition: Add 20 kg of Raney nickel catalyst to the mixture.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 10 kg/cm ² and heat to 100°C. Maintain these conditions for 4-6 hours.

-

Catalyst Removal: After the reaction is complete, cool the reactor and carefully filter to remove the spent Raney nickel.

-

Isolation: Remove the methanol by distillation to obtain crude diamine oil.

-

Purification: Purify the crude oil by high-vacuum distillation to yield the final product, 4-propylthio-o-phenylenediamine.

Protocol 2: Preparation of Albendazole (Cyclization)[4][10]

-

Initial Mixture: In a suitable vessel, treat 400 kg of 4-propylthio-o-phenylenediamine with 400 L of acetone.

-

Acid Addition: Add 380 L of water followed by 360 kg of concentrated hydrochloric acid. Note that this is an exothermic reaction, and the temperature may rise to approximately 48°C.

-

Cooling and Reagent Addition: Cool the reaction mass to room temperature and then add methyl-N-cyanocarbamate.

-

Heating: Heat the reaction mixture to 80-85°C.

-

pH Adjustment: Adjust the pH of the mixture to 4.0-4.5 using concentrated hydrochloric acid.

-

Isolation and Washing: Centrifuge the resulting solid product. Wash the material sequentially with hot water, tap water, methanol, and finally acetone.

-

Drying: Dry the washed product to obtain albendazole.

Quantitative Data Summary

The following tables summarize quantitative data for the key reaction steps in the synthesis of albendazole.

Table 1: Synthesis of 4-Propylthio-o-phenylenediamine

| Parameter | Value/Reagent | Reference |

| Starting Material | 2-Nitro-4-propylthioaniline | [4][7] |

| Reduction Method | Catalytic Hydrogenation | [4][7] |

| Catalyst | Raney Nickel | [4][7] |

| Solvent | Methanol | [4][7] |

| Hydrogen Pressure | 10 kg/cm ² | [4][7] |

| Temperature | 100°C | [4][7] |

| Reaction Time | 4-6 hours | [4][7] |

| Yield | ~550 kg from crude diamine oil | [4] |

Table 2: Synthesis of Albendazole from Key Intermediate

| Parameter | Value/Reagent | Reference |

| Starting Material | 4-Propylthio-o-phenylenediamine (400 kg) | [4][9] |

| Cyclizing Agent | Methyl-N-cyanocarbamate | [4][9] |

| Solvents | Acetone (400 L), Water (380 L) | [4][9] |

| Acid | Concentrated Hydrochloric Acid (360 kg) | [4][9] |

| Temperature | 80-85°C | [4][9] |

| Final pH | 4.0 - 4.5 | [4][9] |

| Final Product Weight | 500-520 kg | [9] |

Conclusion

The synthesis of albendazole is a well-established process where 4-(propylthio)-o-phenylenediamine serves as the indispensable intermediate. The efficient formation of this diamine through a reliable reduction of 4-(propylthio)-2-nitroaniline is crucial for the overall yield and purity of the final active pharmaceutical ingredient. The subsequent acid-catalyzed cyclocondensation with a methyl-N-cyanocarbamate derivative provides a direct route to the benzimidazole-2-yl-carbamate structure of albendazole. The methodologies outlined in this guide, derived from established literature, offer a robust framework for researchers and professionals in drug development and manufacturing.

References

- 1. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Process For Preparation Of Albendazole Intermediate [quickcompany.in]

- 3. ijisrt.com [ijisrt.com]

- 4. US20130303782A1 - Process for preparation of albendazole - Google Patents [patents.google.com]

- 5. e-journals.in [e-journals.in]

- 6. CN104945292A - Process for preparing 4-propylthio-o-phenylenediamine - Google Patents [patents.google.com]

- 7. EP2643304A2 - A process for preparation of albendazole - Google Patents [patents.google.com]

- 8. 4-Propylthio-1,2-phenylenediamine | 66608-52-4 | Benchchem [benchchem.com]

- 9. Albendazole synthesis - chemicalbook [chemicalbook.com]

An In-depth Guide to the Physical Properties of Ibuprofen

This technical guide provides a detailed examination of the key physical properties of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data, experimental protocols, and a visualization of its core mechanism of action.

Core Physical and Chemical Properties

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a crystalline solid that is practically insoluble in water but highly soluble in organic solvents like ethanol and acetone.[1][2] Its physical characteristics are crucial for formulation development, ensuring stability, and optimizing bioavailability.

The key quantitative properties of Ibuprofen are summarized below for clear reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₂ | [1] |

| Molar Mass | 206.285 g·mol⁻¹ | [1][3] |

| Appearance | Colorless, crystalline solid | [3][4] |

| Melting Point | 75 to 78 °C (167 to 172 °F) | [1][3][4][5] |

| Boiling Point | 157 °C (315 °F) at 4 mmHg | [1][4][6] |

| Decomposition Temp. | Thermal decomposition begins around 180-300 °C | [7][8][9] |

| Water Solubility | 21 mg/L (at 25 °C) | [1][4] |

| Density | 1.03 g/cm³ | [1] |

Note: The boiling point of Ibuprofen is often cited under reduced pressure as it tends to undergo thermal decomposition at higher temperatures under atmospheric pressure.[7][8][9] The compound is thermally stable up to approximately 152.6°C.[7][10]

Experimental Protocols for Melting Point Determination

The accurate determination of a substance's melting range is a critical indicator of its purity. For pharmacopeial purposes, the melting range is the temperature interval between the appearance of the first liquid phase and the complete melting of the solid.[11][12][13] The following protocol is a standardized method based on the United States Pharmacopeia (USP) General Chapter <741> using a capillary apparatus.[11][12]

2.1. Principle

A small, uniform sample of the substance is heated at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are observed and recorded as the melting range. A narrow melting range is indicative of a highly pure compound.

2.2. Apparatus

-

Melting Point Apparatus: An apparatus consisting of a heating bath (e.g., oil bath), a controlled heat source, a stirrer, and a calibrated thermometer or digital temperature sensor.[11][14]

-

Capillary Tubes: Glass tubes with a sealed bottom, typically 0.8-1.2 mm in internal diameter.[11][15]

2.3. Detailed Methodology

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Heating and Determination:

-

Place the capillary tube into the melting point apparatus.[14][17]

-

Heat the apparatus rapidly to a temperature approximately 15°C below the expected melting point of Ibuprofen (~75°C).[16][17]

-

Once this temperature is reached, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[13][16]

-

-

Observation and Recording:

-

T₁ (Onset of Melting): Record the temperature at which the first drop of liquid is observed. The solid may shrink or compact just before this point.[17]

-

T₂ (Complete Melting): Record the temperature at which the solid phase completely disappears, resulting in a clear liquid.[17]

-

The melting range is reported as T₁ to T₂. For pure Ibuprofen, this range should be narrow and fall between 75°C and 78°C.[1][3]

-

Visualization of Ibuprofen's Mechanism of Action

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[1][19] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[20][21][22] Ibuprofen is a non-selective inhibitor, meaning it blocks both COX isoforms.[1][19][21] The inhibition of COX-2 is primarily responsible for the desired therapeutic effects, while the inhibition of COX-1 can lead to unwanted gastrointestinal side effects.[1][21]

The diagram below illustrates this critical biochemical pathway.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. Ibuprofen | 15687-27-1 [chemicalbook.com]

- 3. Ibuprofen - American Chemical Society [acs.org]

- 4. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. Boiling/Melting Points & IUPAC Name - Ibuprofen Research Assignment [ibuprofenresearch.weebly.com]

- 7. Reaction Rate Models for the Thermal Decomposition of Ibuprofen Crystals [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uspbpep.com [uspbpep.com]

- 12. â©741⪠Melting Range or Temperature [doi.usp.org]

- 13. youtube.com [youtube.com]

- 14. westlab.com [westlab.com]

- 15. scribd.com [scribd.com]

- 16. jk-sci.com [jk-sci.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 20. ClinPGx [clinpgx.org]

- 21. news-medical.net [news-medical.net]

- 22. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Propylthio Moiety: A Key Contributor to the Lipophilicity of 4-Propylthio-1,2-phenylenediamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the lipophilic character of 4-Propylthio-1,2-phenylenediamine, a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the anthelmintic drug albendazole.[1][2][3] The focus of this paper is to dissect the contribution of the propylthio group to the overall lipophilicity of the molecule, a critical parameter influencing its reactivity, solubility, and the pharmacokinetic properties of the resulting active pharmaceutical ingredients.

Understanding Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental physicochemical property in drug discovery and development.[4][5] It governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5] A molecule's lipophilicity is commonly expressed as the logarithm of its partition coefficient (log P) between an organic and an aqueous phase, typically octan-1-ol and water.[4][6]

The Structural Influence of the Propylthio Group

The molecular structure of this compound features a benzene ring substituted with two adjacent amino groups and a propylthio (-S-CH₂CH₂CH₃) group at the 4-position.[1] While the amino groups contribute to the molecule's polarity and hydrogen bonding capacity, the propylthio group significantly enhances its lipophilicity. This is due to the nonpolar nature of the three-carbon alkyl chain. The sulfur atom, being less electronegative than oxygen, results in the thioether linkage being less polar than an ether linkage, further contributing to the compound's lipophilic character.

Quantitative Lipophilicity Data

| Compound Name | CAS Number | Molecular Formula | Computed log P (XLogP3-AA) | Data Source |

| This compound | 66608-52-4 | C₉H₁₄N₂S | 2.1 | PubChem[7] |

This computed log P value of 2.1 indicates a moderate level of lipophilicity, suggesting that the compound will have a preference for lipid environments over aqueous ones. This property is crucial for its handling during organic synthesis and for the pharmacokinetic profile of its derivatives.

Experimental Protocols for Lipophilicity Determination

While specific experimental data for this compound is lacking, the following are standard methodologies that can be employed for its empirical log P determination.

Shake-Flask Method (OECD Guideline 107)

This traditional and widely accepted method directly measures the partition coefficient of a compound between octan-1-ol and water.

Methodology:

-

Preparation of Solutions: A known concentration of this compound is dissolved in either octan-1-ol or water. The two phases are pre-saturated with each other to ensure thermodynamic equilibrium.

-

Partitioning: Equal volumes of the octan-1-ol and aqueous phases are combined in a flask and shaken vigorously to facilitate the partitioning of the analyte between the two layers. The flask is then left to stand to allow for complete phase separation.

-

Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The log P is calculated as the logarithm of the ratio of the concentration of the analyte in the octan-1-ol phase to its concentration in the aqueous phase.

High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)

This method estimates the log P based on the retention time of a compound on a reversed-phase HPLC column. It is a faster and less material-intensive method compared to the shake-flask method.

Methodology:

-

Column and Mobile Phase: A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile.

-

Calibration: A series of reference compounds with known log P values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known log P values.

-

Sample Analysis: this compound is injected into the HPLC system under the same conditions as the reference compounds, and its retention time is measured.

-

log P Estimation: The retention factor for the test compound is calculated from its retention time and the void time of the column. The log P is then determined by interpolating from the calibration curve.

Logical Relationship of Lipophilicity in Drug Synthesis

The lipophilicity imparted by the propylthio group is not just a molecular characteristic but a critical design element in the synthesis of albendazole.

Caption: Contribution of the propylthio group to the lipophilicity of this compound and its relevance in albendazole synthesis.

Conclusion

The propylthio group is a determinant of the lipophilic character of this compound. The resulting moderate lipophilicity, as indicated by a computed log P of 2.1, is a significant factor in its synthetic utility, particularly in the production of albendazole. Understanding and, where necessary, experimentally verifying this property through established protocols like the shake-flask or HPLC methods are essential for optimizing reaction conditions and predicting the ADMET properties of the final pharmaceutical products derived from this important intermediate.

References

- 1. This compound | 66608-52-4 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-(Propylthio)-1,2-phenylenediamine | 66608-52-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. 4-(Propylthio)benzene-1,2-diamine | C9H14N2S | CID 3017084 - PubChem [pubchem.ncbi.nlm.nih.gov]

Role of ortho-diamine in heterocycle formation

An In-depth Technical Guide on the Role of Ortho-Diamine in Heterocycle Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-diamines, particularly ortho-phenylenediamine (OPD), are fundamental aromatic building blocks in synthetic organic and medicinal chemistry. Their unique structure, featuring two adjacent amino groups on an aromatic ring, facilitates cyclocondensation reactions with a variety of electrophilic reagents to yield a diverse array of nitrogen-containing heterocyclic compounds. This guide provides a comprehensive technical overview of the pivotal role of ortho-diamines in the synthesis of key heterocycles such as benzimidazoles, quinoxalines, and phenazines. It includes detailed reaction mechanisms, comparative quantitative data on synthetic methodologies, and explicit experimental protocols for core reactions, designed to be a valuable resource for professionals in chemical research and drug development.

Core Synthetic Methodologies

The reactivity of ortho-diamines is characterized by the nucleophilicity of the two adjacent amino groups. This arrangement allows for the formation of five- or six-membered heterocyclic rings through reactions with compounds containing two electrophilic centers or a single reactant that can be attacked by both amino groups.

Benzimidazole Synthesis

Benzimidazoles are a critical class of heterocycles found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The most common synthetic routes involve the condensation of an ortho-diamine with a one-carbon (C1) synthon.

-

Phillips-Ladenburg Reaction : This foundational method involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivatives (like esters or orthoesters) under acidic conditions with heating.[1][2] The reaction is versatile and widely used for preparing a broad range of 2-substituted benzimidazoles.[1][2]

-

Weidenhagen Reaction : The reaction of ortho-phenylenediamines with aldehydes is another prevalent method.[3][4] This pathway typically requires an oxidative step to convert an intermediate Schiff base into the final aromatic benzimidazole ring.[3] Various catalysts and oxidizing agents can facilitate this transformation under milder conditions.[3]

Quinoxaline Synthesis

Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine ring. They are scaffolds for compounds with a wide range of biological activities, including antibacterial and anticancer properties.[5][6] The primary synthesis method is the condensation of an ortho-diamine with a 1,2-dicarbonyl compound (a C2 synthon).[5][7][8] This reaction is often straightforward and high-yielding.[7]

Phenazine Synthesis

Phenazines are polycyclic aromatic compounds containing two nitrogen atoms in a central pyrazine ring. They are known for their redox activity and are found in natural pigments and synthetic dyes.[9][10] Synthesis can be achieved through the oxidative cyclization of ortho-diaminobenzene, often in the presence of other aromatic precursors like catechol.[9]

Reaction Mechanisms and Logical Workflows

Understanding the underlying mechanisms and experimental sequences is crucial for optimizing reaction conditions and yields.

Mechanism of Benzimidazole Formation

The formation of benzimidazole from ortho-phenylenediamine and formic acid begins with the nucleophilic attack of one amino group on the carbonyl carbon of formic acid. This is followed by an intramolecular cyclization via attack by the second amino group, and subsequent dehydration steps yield the aromatic benzimidazole ring.[11]

Caption: Mechanism of Benzimidazole Formation.

Mechanism of Quinoxaline Formation

The reaction between an ortho-diamine and a 1,2-dicarbonyl compound, such as benzil, proceeds through a two-step condensation. Each amino group attacks one of the carbonyl carbons, leading to a di-imine intermediate which rapidly cyclizes and dehydrates to form the stable quinoxaline ring system.[12]

Caption: Mechanism of Quinoxaline Formation.

General Experimental Workflow

A typical synthesis involving ortho-diamines follows a logical progression from reaction setup to product purification. This workflow is adaptable for the synthesis of various heterocycles.

Caption: General Experimental Workflow for Heterocycle Synthesis.

Quantitative Data Presentation

The efficiency of heterocycle synthesis from ortho-diamines is highly dependent on the chosen reagents, catalysts, and reaction conditions. The following tables summarize quantitative data from various reported methods.

Table 1: Comparative Synthesis of Benzimidazoles

| C1 Synthon | Catalyst / Conditions | Time | Yield (%) | Reference(s) |

| 90% Formic Acid | 100°C, Water Bath | 2 h | 83-85 | [13][14] |

| Aldehydes | Indium Triflate [In(OTf)₃], Solvent-Free, RT | - | Excellent | [1][2] |

| Aldehydes | Sodium Hexafluroaluminate (Na₃AlF₆), 50°C | - | Good to High | [1] |

| Carboxylic Acids | Microwave, Alumina/Silica Gel | 5-9 min | - | [1] |

| Aldehydes | Gold Nanoparticles (Au/TiO₂), Ambient | - | 80-98 | [15] |

Table 2: Comparative Synthesis of Quinoxalines from o-Phenylenediamine and Benzil

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| None (Conventional) | Ethanol / Acetic Acid | Reflux | 2-12 h | 34-85 | [8] |

| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile | Room Temp. | 20 min | 80-98 | [5][7] |

| Zinc Triflate [Zn(OTf)₂] | Acetonitrile | Room Temp. | - | 85-91 | [7] |

| Hexafluoroisopropanol (HFIP) | Solvent-Free | Room Temp. | 1 h | 95 | [5][7] |

| TiO₂-Pr-SO₃H | Solvent-Free or Ethanol | Room Temp. | 10 min | 95 | [7] |

| Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temp. | - | Excellent | [8] |

| MoVP on Alumina | Toluene | Room Temp. | 2 h | 92 | [16] |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of benzimidazole and 2,3-diphenylquinoxaline, which are representative examples of ortho-diamine-derived heterocycles.

Protocol: Synthesis of Benzimidazole from o-Phenylenediamine

This protocol is based on the Phillips-Ladenburg reaction using formic acid.[13][14][17]

Materials:

-

o-Phenylenediamine (27 g, 0.25 mol)

-

Formic Acid (90%) (17.5 g, 16 mL)

-

Sodium Hydroxide (10% aqueous solution)

-

Decolorizing Carbon (2 g)

-

Apparatus: 250 mL round-bottomed flask, water bath, Buchner funnel, beakers.

Procedure:

-

Place 27 g of o-phenylenediamine into a 250 mL round-bottomed flask.

-

Add 17.5 g (16 mL) of 90% formic acid to the flask.

-

Heat the mixture on a boiling water bath (100°C) for 2 hours.[13][17]

-

Cool the reaction mixture to room temperature.

-

Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.[13][17]

-

Filter the precipitated crude benzimidazole using a Buchner funnel under suction.

-

Wash the crude product with ice-cold water and drain thoroughly.[13][17]

Recrystallization:

-

Transfer the crude product to a beaker and dissolve it in 400 mL of boiling water.[13]

-

Add 2 g of decolorizing carbon and continue to heat for 15 minutes to digest.[13]

-

Filter the hot solution rapidly through a pre-heated Buchner funnel.

-

Cool the filtrate to approximately 10°C in an ice bath to crystallize the product.

-

Collect the pure benzimidazole crystals by filtration, wash with a small amount of cold water (approx. 25 mL), and dry at 100°C.[13][17]

-

Expected Outcome: Pure benzimidazole with a melting point of 171-172°C and a yield of approximately 85%.[13]

Protocol: Synthesis of 2,3-Diphenylquinoxaline from o-Phenylenediamine

This protocol describes the condensation of o-phenylenediamine with benzil.[8][18]

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Benzil (1 mmol, 0.210 g)

-

Ethanol

-

Apparatus: Reaction flask, stirrer, heating mantle, filtration equipment.

Procedure:

-

Dissolve benzil (1 mmol) in a minimal amount of rectified spirit or ethanol in a flask by warming gently.[18]

-

Add a solution of o-phenylenediamine (1 mmol) in ethanol to the flask.

-

Continue to warm the mixture for approximately 30 minutes.

-

Add water to the reaction mixture and cool it in an ice bath to precipitate the product.[8][18]

-

Filter the yellow crystals of 2,3-diphenylquinoxaline.

-

Wash the product with cold water.

Recrystallization:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry.

-

Expected Outcome: Pure 2,3-diphenylquinoxaline with a melting point of 125-128°C and a yield of over 90%.[16][18]

Applications in Drug Development

The heterocycles derived from ortho-diamines are privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets.

-

Benzimidazoles : This core is present in blockbuster drugs like omeprazole (a proton pump inhibitor) and albendazole (an anthelmintic agent). Their structure allows for diverse substitutions to modulate biological activity.

-

Quinoxalines : These compounds are known kinase inhibitors and are investigated for their potential in cancer therapy.[6][19] Their rigid, planar structure is ideal for fitting into the ATP-binding pockets of enzymes.[19]

-

Phenazines : Natural and synthetic phenazines exhibit significant antibacterial, antifungal, and antitumor activities.[9]

The synthesis of libraries of these compounds, facilitated by the versatile chemistry of ortho-diamines, is a cornerstone of modern drug discovery programs.

Caption: From Building Block to Biological Target.

Conclusion

Ortho-diamines are exceptionally versatile and indispensable precursors for the synthesis of a wide range of biologically relevant N-heterocycles. The straightforward and often high-yielding condensation reactions they undergo make them ideal starting materials for the construction of complex molecular architectures. The methodologies detailed in this guide, from classic thermal condensations to modern catalyzed approaches, underscore the enduring importance of ortho-diamine chemistry in advancing the fields of organic synthesis and drug discovery.

References

- 1. ijariie.com [ijariie.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 9. Page loading... [guidechem.com]

- 10. ias.ac.in [ias.ac.in]

- 11. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]

- 12. youtube.com [youtube.com]

- 13. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 14. Organic Syntheses Procedure [orgsyn.org]